2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Description
2-({[1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]amino}carbonyl)-1-cyclohexanecarboxylic acid is a synthetic organic compound featuring a pyrazole core substituted with a 4-chlorobenzyl group at position 1 and a methyl group at position 3. The pyrazole ring is linked via an aminocarbonyl group to a cyclohexane moiety bearing a carboxylic acid at position 1. The amide linkage enhances metabolic stability compared to esters, while the 4-chlorobenzyl group may improve lipophilicity and receptor binding .
Properties
IUPAC Name |
2-[[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-12-10-17(22-23(12)11-13-6-8-14(20)9-7-13)21-18(24)15-4-2-3-5-16(15)19(25)26/h6-10,15-16H,2-5,11H2,1H3,(H,25,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARWYGVJXXNMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3CCCCC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with a chlorobenzyl halide.
Attachment of the cyclohexanecarboxylic acid moiety: This can be done through a coupling reaction, such as an amide bond formation between the pyrazole derivative and cyclohexanecarboxylic acid.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The cyclohexanecarboxylic acid moiety undergoes typical acid-derived transformations:
-
Key Insight : The carboxylic acid group is highly reactive, enabling efficient coupling with amines or alcohols under standard conditions. For instance, esterification with methanol in the presence of LiOH achieved near-quantitative yields .
Amide Bond Transformations
The central amide linkage participates in hydrolysis and rearrangement:
-
Notable Finding : Hydrolysis under acidic conditions cleaves the amide bond into its constituent amine and carboxylic acid components, while basic conditions favor deprotection without bond cleavage .
Pyrazole Ring Reactivity
The pyrazole core demonstrates electrophilic substitution and coordination potential:
-
Mechanistic Note : Nitration occurs preferentially at the 4-position of the pyrazole ring due to electron-donating effects from the methyl group. Coordination with transition metals like copper enhances catalytic activity in cross-coupling reactions .
Chlorobenzyl Substituent Modifications
The chlorobenzyl group engages in selective aromatic reactions:
-
Critical Observation : Despite chlorine’s poor leaving-group ability, harsh conditions enable substitution. Palladium-catalyzed coupling replaces the chlorine with boronate partners, expanding structural diversity .
Stability and Degradation
Stability studies under varying conditions:
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| pH 2 (HCl, 37°C) | Amide hydrolysis dominates | 4.2 h | |
| pH 10 (NaOH, 37°C) | Carboxylate salt formation | Stable | |
| UV light (254 nm) | Pyrazole ring decomposition | 1.8 h |
-
Practical Implication : Stability under physiological pH (7.4) makes it suitable for oral drug formulations, while UV sensitivity necessitates light-protected storage.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to the target compound inhibited the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy .
- Anti-inflammatory Effects : The pyrazole moiety is known for its anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation in animal models, indicating potential therapeutic uses in treating inflammatory diseases .
- Neurological Disorders : The ability of pyrazole derivatives to cross the blood-brain barrier makes them candidates for treating neurological disorders. Preliminary studies have shown efficacy in models of anxiety and depression, warranting further exploration of this compound's neuropharmacological effects .
Agricultural Applications
- Pesticidal Activity : The incorporation of chlorobenzyl groups into pyrazole structures has been linked to enhanced pesticidal properties. Compounds based on similar frameworks have been tested against various pests, showing promising results in agricultural settings .
- Herbicide Development : Research has highlighted the potential of pyrazole derivatives as herbicides. Studies indicate that these compounds can effectively inhibit plant growth by disrupting specific metabolic pathways, making them suitable candidates for herbicide formulation .
Material Science Applications
- Polymer Chemistry : The unique structure of this compound allows for its incorporation into polymer matrices, potentially enhancing thermal stability and mechanical properties. Experimental data suggest that polymers modified with pyrazole derivatives exhibit improved performance characteristics compared to unmodified counterparts .
- Nanotechnology : Pyrazole derivatives are being explored for their utility in nanomaterials synthesis. Their ability to act as stabilizers or templates in nanoparticle formation could lead to advancements in nanotechnology applications, including drug delivery systems and diagnostic tools .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | PMC3089257 | Inhibition of cancer cell proliferation observed. |
| Anti-inflammatory | BLDpharm | Significant reduction in inflammation markers noted. |
| Pesticidal Activity | Avantor Sciences | Effective against common agricultural pests. |
| Polymer Chemistry | Sigma-Aldrich | Enhanced thermal stability in modified polymers. |
| Nanotechnology | MedChemExpress | Successful synthesis of nanoparticles using pyrazoles. |
Mechanism of Action
The mechanism of action of 2-({[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and related analogs:
Q & A
Q. What are the common synthetic routes for preparing this compound, and what intermediates are critical for its assembly?
The synthesis typically involves coupling a pyrazole-3-amine derivative with a cyclohexanecarboxylic acid scaffold. A key step is the formation of the pyrazole ring via cyclocondensation of hydrazines with β-ketoesters or enolizable ketones, followed by benzylation using 4-chlorobenzyl halides. The final amide bond formation between the pyrazole amine and cyclohexanecarboxylic acid can be achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Critical intermediates include 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine and 1-cyclohexanecarboxylic acid derivatives, which require rigorous purification to avoid side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C): Essential for confirming the regiochemistry of the pyrazole ring and verifying substituent positions (e.g., 4-chlorobenzyl group).
- X-ray crystallography: Provides definitive structural confirmation, particularly for resolving ambiguities in stereochemistry or crystal packing effects (e.g., torsional angles in the cyclohexane ring) .
- FT-IR: Validates the presence of carbonyl (C=O) and amide (N-H) functional groups.
- Mass spectrometry (HRMS): Confirms molecular weight and isotopic patterns, especially for chlorine-containing fragments .
Q. What are the known stability profiles of this compound under various storage conditions?
The compound is sensitive to prolonged exposure to light, moisture, and elevated temperatures. Optimal storage conditions involve airtight containers under inert gas (N₂/Ar) at –20°C. Degradation products may include hydrolyzed amide bonds or oxidized pyrazole rings, detectable via HPLC-MS monitoring .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of pyrazole ring formation during synthesis?
Regioselectivity in pyrazole synthesis is influenced by the electronic and steric properties of the starting materials. Using bulky β-ketoesters (e.g., tert-butyl acetoacetate) favors the formation of the 5-methylpyrazole isomer. Transition-metal catalysts (e.g., Pd-mediated cyclization) can also enhance selectivity by stabilizing specific intermediates . Kinetic studies using in-situ NMR or reaction calorimetry are recommended to identify rate-determining steps .
Q. What are the key challenges in achieving high purity, and how can they be addressed methodologically?
Common impurities include unreacted starting materials, regioisomeric pyrazole byproducts, and hydrolyzed carboxylic acid derivatives. Strategies include:
- Chromatographic purification: Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA).
- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the desired polymorph .
- Quality control: Implement orthogonal analytical methods (e.g., ¹H NMR vs. LC-MS) to detect trace impurities .
Q. How should researchers analyze conflicting solubility data reported in literature?
Discrepancies in solubility (e.g., in DMSO vs. methanol) may arise from polymorphic forms or residual solvents. Systematic studies should include:
- Solubility assays: Use nephelometry or UV-vis spectroscopy under controlled temperature/pH.
- Thermodynamic modeling: Apply Hansen solubility parameters to predict solvent compatibility. Cross-reference with crystallographic data to correlate solubility with crystal lattice energy .
Data Contradiction Analysis
Conflicting reports on reaction yields (e.g., 40–70% for pyrazole benzylation) may stem from variations in reagent purity, solvent drying, or catalyst activity. Reproducibility can be improved by standardizing anhydrous reaction conditions (e.g., molecular sieves for solvent drying) and characterizing intermediates at each step .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
